molecular formula C18H30BNO4 B12851524 tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate

Cat. No.: B12851524
M. Wt: 335.2 g/mol
InChI Key: DTBUJTBERBVOPB-UHFFFAOYSA-N
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Description

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a boronic ester group and a bicyclic azabicyclo octane framework. The presence of these functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst . The reaction conditions often include the use of solvents such as xylene and the addition of reagents like sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts, solvents, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while hydrolysis yields carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

In biological and medicinal research, tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is explored for its potential as a building block in drug discovery. Its unique structure allows for the development of novel therapeutic agents targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The bicyclic azabicyclo octane framework provides structural rigidity, enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate lies in its combination of a boronic ester group and a bicyclic azabicyclo octane framework. This combination provides a versatile platform for various chemical transformations and applications in different fields.

Properties

Molecular Formula

C18H30BNO4

Molecular Weight

335.2 g/mol

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate

InChI

InChI=1S/C18H30BNO4/c1-16(2,3)22-15(21)20-11-12-8-9-13(20)10-14(12)19-23-17(4,5)18(6,7)24-19/h10,12-13H,8-9,11H2,1-7H3

InChI Key

DTBUJTBERBVOPB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC2CN3C(=O)OC(C)(C)C

Origin of Product

United States

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